molecular formula C20H20N2O4S B12190235 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B12190235
M. Wt: 384.5 g/mol
InChI Key: NMJDYJVYGWUFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-acetamide bridge to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine ring. This hybrid architecture combines two pharmacologically relevant heterocycles: the benzodioxin subunit, known for anti-inflammatory properties , and the benzazepine ring, a scaffold associated with central nervous system activity.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N2O4S/c23-19(21-14-6-7-16-17(11-14)26-10-9-25-16)12-27-18-8-5-13-3-1-2-4-15(13)22-20(18)24/h1-4,6-7,11,18H,5,8-10,12H2,(H,21,23)(H,22,24)

InChI Key

NMJDYJVYGWUFIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Preparation of the Benzodioxin Amine Precursor

The benzodioxin amine (2,3-dihydro-1,4-benzodioxin-6-amine) is synthesized via nitration and reduction of 1,4-benzodioxin. The nitration step employs a mixture of nitric acid and sulfuric acid at 0–5°C to introduce a nitro group at the 6-position, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to yield the amine.

Key Reaction Conditions:

  • Nitration: 0–5°C, 2 hours, 85% yield.

  • Reduction: H₂ (1 atm), 25°C, 4 hours, 90% yield.

Synthesis of the Benzazepin-Thiol Intermediate

The 2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-thiol intermediate is prepared through a cyclization reaction. Starting with 2-aminophenethyl alcohol, thiourea is introduced under acidic conditions (HCl, reflux) to form the thiolated benzazepine ring.

Reaction Equation:

C8H11NO+NH2CSNH2HCl, ΔC9H11NOS+NH3+H2O\text{C}8\text{H}{11}\text{NO} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, Δ}} \text{C}9\text{H}{11}\text{NOS} + \text{NH}3 + \text{H}2\text{O}

Coupling Reaction to Form the Acetamide Derivative

The final step involves coupling the benzodioxin amine with the benzazepin-thiol using a chloroacetyl chloride bridge. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroacetamide intermediate.

Procedure:

  • Benzodioxin amine (1 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 0°C.

  • The resulting chloroacetamide is isolated and reacted with benzazepin-thiol (1.1 equiv) in the presence of cesium carbonate (Cs₂CO₃, 2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.

Yield: 68–72% after purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Optimization of Reaction Parameters

Temperature and pH Control

The coupling reaction is highly sensitive to temperature and pH. Elevated temperatures (>70°C) lead to decomposition, while insufficient base (Cs₂CO₃) results in incomplete substitution. Optimal conditions are 60°C and pH 8–9.

Solvent Selection

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state. A comparative study of solvents is shown below:

SolventDielectric ConstantReaction Yield (%)
DMF36.772
DMSO46.765
THF7.548

Catalytic Additives

The addition of potassium iodide (KI, 0.1 equiv) as a phase-transfer catalyst improves yields by 8–10% through enhanced nucleophilicity of the thiolate ion.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials.

  • Recrystallization : Methanol/water (7:3) yields crystals with >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, benzodioxin-H), 3.95 (s, 2H, -SCH₂CO-), 2.75–3.10 (m, 4H, benzazepin-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 147.8 (benzodioxin-O), 55.3 (SCH₂).

Mass Spectrometry (MS):

  • ESI-MS: m/z 445.1 [M+H]⁺ (calc. 444.5).

Challenges and Mitigation Strategies

Low Yields in Coupling Step

  • Cause : Competing side reactions (e.g., oxidation of thiol to disulfide).

  • Solution : Use of inert atmosphere (N₂) and reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP).

Impurity Formation

  • Cause : Residual chloroacetyl chloride leading to di-acetylated byproducts.

  • Solution : Strict stoichiometric control (1:1.2 amine:chloroacetyl chloride) and intermediate purification.

Comparative Analysis of Synthetic Approaches

ParameterMethod A (Direct Coupling)Method B (Stepwise)
Total Yield (%)7265
Purity (%)9995
Reaction Time (hours)1218

Method A is preferred for its efficiency, though Method B offers better scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxin or benzazepin rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines; reactions often require catalysts or elevated temperatures.

Major Products:

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme interactions.

    Medicine: Examined for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin and benzazepin rings contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzodioxin-Acetamide Derivatives

Compound Structure Molecular Formula Key Functional Groups Biological Activity (Potency) Toxicity (Hemolytic Activity) Reference
Target: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide C₂₃H₂₄N₂O₅S Benzazepine, hydroxy, sulfanyl-acetamide Inferred: Potential CNS/anti-inflammatory Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₉H₁₉N₅O₃S Triazole, pyridinyl, ethyl Antibacterial (broad-spectrum) Moderate
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide C₂₁H₂₀N₅O₄S Triazole, furanmethyl, pyridinyl Antibacterial (enhanced Gram-positive) Low
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₂₀H₁₉N₃O₄S₃ Thiadiazole, methoxybenzyl Antifungal (Candida spp.) Not reported
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Carboxylic acid Anti-inflammatory (comparable to ibuprofen) Low
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₂O₅S Sulfonamide, chloro, dimethylphenyl Antimicrobial (broad), Antifungal Low hemolysis

Structure-Activity Relationships (SAR)

Heterocyclic Core Influence :

  • Triazole Derivatives : Compounds with 1,2,4-triazole cores (e.g., ) exhibit potent antibacterial activity, likely due to their ability to disrupt bacterial membrane integrity or enzyme function. Substitution with pyridinyl or furanmethyl groups enhances lipophilicity and target affinity .
  • Thiadiazole Derivatives : The 1,3,4-thiadiazole moiety in contributes to antifungal activity, possibly by inhibiting ergosterol biosynthesis pathways.
  • Benzazepine Hybrid : The target compound’s benzazepine ring may confer CNS activity or modulate anti-inflammatory pathways, akin to benzodiazepine derivatives, though this requires experimental validation.

Substituent Effects :

  • Hydrophobic Groups : Ethyl (), furanmethyl (), and methoxybenzyl () substituents improve membrane permeability, enhancing antimicrobial potency.
  • Electron-Withdrawing Groups : The 4-chlorophenylsulfonyl group in increases electrophilicity, improving interactions with microbial enzymes.

Toxicity Profile :

  • Compounds with bulky aromatic substituents (e.g., 3,5-dimethylphenyl in ) exhibit lower hemolytic activity, suggesting improved selectivity for microbial over mammalian cells .

Pharmacological Highlights

  • Anti-inflammatory Potential: The benzodioxin-acetic acid derivative () demonstrates efficacy comparable to ibuprofen in carrageenan-induced edema, highlighting the benzodioxin subunit’s role in COX inhibition .
  • Antibacterial Superiority : Oxadiazole derivatives () show broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with MIC values ≤8 µg/mL, outperforming early-generation sulfonamides .
  • Low Toxicity : Sulfonamide hybrids (e.g., ) combine potent antimicrobial activity with minimal hemolysis (<10%), making them promising candidates for further development .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, synthesis methods, and potential clinical implications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and a benzazepine derivative. The molecular formula is C24H26N2O8SC_{24}H_{26}N_2O_8S with a molecular weight of approximately 502.54 g/mol. The compound's structure suggests potential interactions with various biological targets due to its functional groups.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxin Core : The initial step involves synthesizing the benzodioxin structure from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Substitution Reactions : Subsequent reactions with suitable electrophiles lead to the formation of the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Results indicate that while some derivatives exhibit weak to moderate inhibitory activity, specific compounds showed promising IC50 values:
    • 7i : IC50 = 86.31 ± 0.11 μM
    • 7k : IC50 = 81.12 ± 0.13 μM
    • Acarbose (Reference Standard) : IC50 = 37.38 ± 0.12 μM .
  • Acetylcholinesterase Inhibition : Additional studies have investigated the potential of these compounds as acetylcholinesterase inhibitors, which may have implications for Alzheimer's disease treatment.

Case Studies and Research Findings

A comprehensive examination of various derivatives of this compound reveals a spectrum of biological activities:

CompoundTarget EnzymeIC50 (μM)Activity Level
7aα-glucosidase>100Weak
7bα-glucosidase>100Weak
7iα-glucosidase86.31 ± 0.11Moderate
7kα-glucosidase81.12 ± 0.13Moderate
Acarboseα-glucosidase37.38 ± 0.12Strong Reference

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent for conditions like Type 2 diabetes and possibly Alzheimer's disease through enzyme inhibition mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.